Enhanced Lipophilicity Driving Membrane Permeability and Pharmacokinetic Profile
The target compound exhibits a calculated LogD value of 3.97 (pH 5.5 and 7.4), which is 0.16 log units higher than the bromo analog and substantially higher than the 3-(trifluoromethyl)benzoyl chloride (LogP = 3.08) that lacks the iodo substituent [1][2][3]. This increased lipophilicity is known to enhance membrane permeability and may improve oral bioavailability in drug candidates [4].
| Evidence Dimension | Lipophilicity (LogD/LogP) |
|---|---|
| Target Compound Data | LogD = 3.97 (pH 5.5 and 7.4) |
| Comparator Or Baseline | 4-Bromo-3-(trifluoromethyl)benzoyl chloride: LogD = 3.81; 3-(Trifluoromethyl)benzoyl chloride: LogP = 3.08 |
| Quantified Difference | +0.16 log units vs. bromo analog; +0.89 log units vs. non-iodinated analog |
| Conditions | Calculated LogD (pH 5.5 and 7.4) and LogP values from chemical databases |
Why This Matters
A 0.16 log unit increase in LogD can translate to a significant difference in membrane partitioning, potentially impacting the efficacy of drug candidates derived from this building block.
- [1] Chembase. 4-Iodo-3-(trifluoromethyl)benzoyl chloride. CBID: 100626. URL: http://www.chembase.cn/molecule-100626.html View Source
- [2] Chembase. 4-Bromo-3-(trifluoromethyl)benzoyl chloride. CBID: 100625. URL: http://www.chembase.cn/molecule-100625.html View Source
- [3] Molbase. 3-(Trifluoromethyl)benzoyl chloride. LogP = 3.08440. URL: https://m.molbase.cn View Source
- [4] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. (Review supporting the impact of lipophilicity on ADME.) View Source
